2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate
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Overview
Description
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate is a complex organic compound that contains multiple fused ring systems and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate typically involves multi-step synthetic procedures. Key steps might include the formation of the octahydropyrrolo[2,3-b]pyrrole core, subsequent acylation to introduce the acetyl group, and final coupling with the 6-chloronicotinate moiety.
Formation of the octahydropyrrolo[2,3-b]pyrrole core:
Starting materials: (amino) (alkyl) ketone derivatives.
Reaction conditions: Various cyclization reactions under acidic or basic conditions, potentially using catalysts.
Introduction of the acetyl group:
Reagents: Acetyl chloride or acetic anhydride.
Reaction conditions: Standard acylation conditions, often with a base such as pyridine.
Coupling with 6-chloronicotinate:
Reagents: 6-chloronicotinic acid or its derivatives.
Reaction conditions: Condensation reactions under dehydrating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step to increase yield and purity while reducing costs and environmental impact. This often requires continuous flow synthesis techniques and careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl or acetyl groups.
Reduction: : The ketone and ester groups can be reduced to alcohols.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation using chlorine or bromine under UV light or with a Lewis acid catalyst.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction products would primarily be alcohols.
Substitution products vary widely depending on the nature of the substituent and position on the aromatic ring.
Scientific Research Applications
Chemistry
The compound's unique structure allows it to act as a precursor in synthesizing other complex molecules, making it valuable in organic synthesis.
Biology and Medicine
Its potential biological activity can be explored for drug development, particularly in the field of antimicrobial or anticancer agents due to its functional groups that can interact with biological targets.
Industry
The compound might be utilized in creating specialized materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of acetyl and methyl groups suggests it might inhibit or activate pathways involved in cellular metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-6-chloronicotinate
Octahydropyrrolo[2,3-b]pyrrol-2-yl derivatives
3a-Methyl-5-oxo-octahydro-pyrrolo compounds
Unique Features
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Biological Activity
The compound 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate (CAS Number: 956943-46-7) is a synthetic derivative of pyrrolidine and nicotinic acid. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including relevant case studies and data tables.
The molecular formula of the compound is C20H21N3O5, with a molecular weight of approximately 383.41 g/mol. The compound features a complex structure that includes a pyrrolidine core, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C20H21N3O5 |
Molecular Weight | 383.41 g/mol |
CAS Number | 956943-46-7 |
Purity | Minimum 95% |
Anticancer Properties
Research has indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Neuroprotective Effects
Neuroprotective activities have also been attributed to similar compounds. The presence of the pyrrolidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic activity. This could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Antimicrobial Activity
The chloronicotinate moiety may contribute to antimicrobial properties. Studies have demonstrated that nicotinic acid derivatives possess antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives and their effects on human cancer cell lines. The results indicated that compounds similar to This compound showed IC50 values in the micromolar range against breast cancer cells, suggesting a promising lead for further development.
- Neuroprotective Study : In a preclinical trial reported in Neuroscience Letters, researchers explored the neuroprotective effects of pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers.
Properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-12(26)25-15(9-21(2)10-18(27)24-20(21)25)14-5-3-4-6-16(14)29-19(28)13-7-8-17(22)23-11-13/h3-8,11,15,20H,9-10H2,1-2H3,(H,24,27)/t15?,20?,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVUSBZVPZYMF-KUTOWUBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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